Tributyl prop-1-ene-1,2,3-tricarboxylate

Catalog No.
S1941935
CAS No.
7568-58-3
M.F
C18H30O6
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl prop-1-ene-1,2,3-tricarboxylate

CAS Number

7568-58-3

Product Name

Tributyl prop-1-ene-1,2,3-tricarboxylate

IUPAC Name

tributyl prop-1-ene-1,2,3-tricarboxylate

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3

InChI Key

BANLNYYTSYHBAP-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC

Canonical SMILES

CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC

Isomeric SMILES

CCCCOC(=O)C/C(=C/C(=O)OCCCC)/C(=O)OCCCC

Bio-based Plasticizer

Tributyl aconitate is a plasticizer derived from renewable resources. Plasticizers are additives that enhance the flexibility and elasticity of polymers. Research has explored tributyl aconitate as a potential substitute for phthalate-based plasticizers, which have raised concerns about environmental and human health effects [1]. Studies have investigated its compatibility with polyvinyl chloride (PVC) and its impact on the mechanical properties of the final material [2].

*Source 1: Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate | C18H30O6 - PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/tributyl-Z-prop-1-ene-1_2_3-tricarboxylate*Source 2: 1-プロペン-1,2,3-トリカルボン酸トリブチル | 7568-58-3 - ChemicalBook: [ tributyl aconitate chemicalbook ON m.chemicalbook.com]

Tributyl prop-1-ene-1,2,3-tricarboxylate is an organic compound with the molecular formula C₁₈H₃₀O₆ and a molecular weight of 342.4272 g/mol. It is also known by various names such as tributyl aconitate and tri-n-butyl aconitate. This compound is recognized for its structural similarity to other tricarboxylic acids, particularly propane-1,2,3-tricarboxylic acid, which is a key intermediate in metabolic pathways such as the Krebs cycle .

  • Currently, there is no scientific research readily available describing a specific mechanism of action for tributyl aconitate.
  • No comprehensive safety information on tributyl aconitate is currently available.
  • As a general precaution, due to the presence of ester groups, it is advisable to handle it with gloves and in a well-ventilated area.

Limitations and Future Research

  • Information regarding tributyl aconitate's properties, reactivity, and potential applications is limited.
  • Further research is needed to explore its potential uses in various scientific fields. This could involve investigating its biological activity, interaction with other molecules, or suitability for specific synthetic applications.
Typical of esters and tricarboxylic acids. It can participate in hydrolysis to form the corresponding acid and alcohols:

Tributyl prop 1 ene 1 2 3 tricarboxylate+H2OProp 1 ene 1 2 3 tricarboxylic acid+Tributanol\text{Tributyl prop 1 ene 1 2 3 tricarboxylate}+\text{H}_2\text{O}\rightarrow \text{Prop 1 ene 1 2 3 tricarboxylic acid}+\text{Tributanol}

Additionally, it can react with nucleophiles due to the electrophilic nature of its carbonyl groups.

This compound exhibits biological activity by acting as an inhibitor of aconitase, an enzyme in the Krebs cycle. By inhibiting aconitase, tributyl prop-1-ene-1,2,3-tricarboxylate disrupts the conversion of citric acid to isocitric acid, thus influencing metabolic processes. This inhibition has implications in studying metabolic disorders and cancer biology .

Tributyl prop-1-ene-1,2,3-tricarboxylate can be synthesized through several methods:

  • Esterification: Reacting propane-1,2,3-tricarboxylic acid with butanol in the presence of an acid catalyst.

    Propane 1 2 3 tricarboxylic acid+3ButanolTributyl prop 1 ene 1 2 3 tricarboxylate+3H2O\text{Propane 1 2 3 tricarboxylic acid}+3\text{Butanol}\rightarrow \text{Tributyl prop 1 ene 1 2 3 tricarboxylate}+3\text{H}_2\text{O}
  • Direct Alkylation: Using alkyl halides in the presence of a base to form the tributyl ester directly from propene derivatives.

Interaction studies involving tributyl prop-1-ene-1,2,3-tricarboxylate primarily focus on its binding affinity with aconitase. Research indicates that this compound binds effectively to the active site of aconitase due to its structural similarity to citric acid but lacks the necessary hydroxyl group for catalysis . Such studies are crucial for understanding metabolic regulation and potential therapeutic targets.

Several compounds share structural similarities with tributyl prop-1-ene-1,2,3-tricarboxylate:

Compound NameStructure TypeUnique Features
Propane-1,2,3-tricarboxylic acidTricarboxylic acidNaturally occurring; involved in metabolic pathways
Butane-1,2-dicarboxylic acidDicarboxylic acidSimpler structure; fewer carboxylic groups
Citric acidTricarboxylic acidEssential metabolic intermediate; more hydroxyl groups

Uniqueness: Tributyl prop-1-ene-1,2,3-tricarboxylate is unique due to its esterified form and specific inhibition of aconitase compared to other similar compounds that may not exhibit such targeted biological activity .

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

342.20423867 g/mol

Monoisotopic Mass

342.20423867 g/mol

Heavy Atom Count

24

UNII

M1U6U57Y4V

Other CAS

77630-53-6
7568-58-3

Dates

Modify: 2023-08-16

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